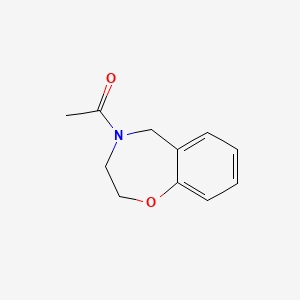

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYVZWVJHDZYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water . Industrial production methods often utilize microwave heating to synthesize pyrimido-oxazepine analogs .

Chemical Reactions Analysis

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include lithium aluminum hydride for reduction and activated alkynes for substitution . Major products formed from these reactions include o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .

Scientific Research Applications

Biological Activities

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one has demonstrated a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. It has been particularly effective against breast cancer cells by causing apoptosis and disrupting cell cycle progression.

- Neuropharmacological Effects : There is emerging evidence that compounds within the benzoxazepine class may exhibit anxiolytic and analgesic properties. This suggests potential applications in treating anxiety disorders and pain management .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one on various breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in both MCF7 (benign) and MDA-MB-231 (metastatic) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Synthesis and Pharmacological Evaluation

Another research article explored novel derivatives of benzoxazepine compounds. The study synthesized several analogs of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one and evaluated their pharmacological profiles. Some derivatives exhibited enhanced potency against cancer cells compared to the parent compound. This underscores the importance of structural modifications in improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one involves the cleavage of the N–C (5) bond under the action of activated alkynes in methanol . This reaction forms o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers, with the cleavage rate depending on the electronic effects of the substituents at the C-5 atom . The compound’s cytotoxic effects are likely due to its ability to induce cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexene-Based Ethanone Derivatives (Compounds 13 and 14)

- Structure: These compounds (e.g., 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one) feature a cyclohexene ring fused to a benzene ring, with ethanone substituents at positions 3 or 4 .

- Synthesis : Prepared via palladium-catalyzed cross-coupling of Diels-Alder adducts with iodobenzene, yielding high purity (91%) products .

CBP Inhibitor I-CBP112

- Structure : 1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one .

- Molecular Weight : 468.59 g/mol .

- Biological Activity : Potent CBP/p300 inhibitor with demonstrated efficacy in disrupting cancer cell growth (e.g., acute myeloid leukemia) .

- Key Difference: The propan-1-one chain, dimethoxyphenyl, and piperidinylmethoxy substituents enhance target affinity compared to the simpler ethanone derivative.

1,5-Benzodiazepin-1-yl Ethanone

- Structure : 1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one, featuring a 1,5-diazepine core (two nitrogens) .

- Synthesis : Derived from reductive amination or ketone functionalization, yielding crystalline solids .

- Key Difference : The 1,5-diazepine scaffold alters electronic properties and binding modes compared to 1,4-benzoxazepines.

Physicochemical and Pharmacological Properties

Research Implications

The ethanone-substituted 1,4-benzoxazepine serves as a versatile scaffold for drug discovery. Simplifying complex analogs like I-CBP112 could balance potency and pharmacokinetics. Future studies should explore its direct biological targets and optimize substituents for enhanced efficacy.

Biological Activity

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic applications.

The molecular formula of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is , with a molecular weight of approximately 193.23 g/mol. It is characterized by a unique benzoxazepine structure that contributes to its biological properties.

Research indicates that the biological activity of this compound is primarily mediated through the cleavage of the N–C bond under specific conditions. This reaction can be facilitated by activated alkynes in methanol, leading to various biologically active derivatives. The compound has been shown to induce cell cycle arrest in the G2/M phase in cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Recent studies have demonstrated that 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one exhibits significant cytotoxic effects against both benign and metastatic breast cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis | Study A |

| MDA-MB-231 (Metastatic) | 8.3 | G2/M phase arrest | Study B |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation | Study C |

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 and MDA-MB-231 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer due to its ability to induce apoptosis and halt cell cycle progression.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells. This shift in protein expression supports the hypothesis that the compound triggers intrinsic apoptotic pathways.

Comparative Analysis with Other Compounds

When compared to other benzoxazepine derivatives, 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one shows unique properties that enhance its biological activity. Its specific structural features allow for better interaction with cellular targets involved in cancer progression.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one | 8.3 | Anticancer |

| Other Benzoxazepine Derivative A | 15.0 | Moderate cytotoxicity |

| Other Benzoxazepine Derivative B | 20.0 | Low cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of precursor amines with ketone-bearing electrophiles. Key reagents include lithium aluminum hydride (LiAlH4) for reductions and sodium methoxide for nucleophilic substitutions . Optimizing yields requires:

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates.

- Catalysts : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance regioselectivity .

Example Protocol:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | NaOMe, THF, 60°C | 45–55 |

| Reduction | LiAlH4, dry ether | 70–80 |

Reference:

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves chair conformations of the seven-membered benzoxazepine ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., ketone at C1, tetrahydro ring protons). For example, the acetyl group’s carbonyl signal appears at δ ~200 ppm in -NMR .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients.

Q. How can preliminary structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the benzoxazepine ring to assess effects on receptor binding.

- Ketone Replacement : Substitute the acetyl group with propanone or benzoyl moieties to evaluate metabolic stability .

- Biological Assays : Screen modified analogs against GABA receptors (common targets for benzodiazepine-like compounds) using patch-clamp electrophysiology .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in spectral data for synthetic intermediates?

Methodological Answer: Discrepancies in -NMR signals (e.g., δ 200–207 ppm for ketones) often arise from conformational flexibility. Solutions include:

Q. How can computational modeling predict this compound’s interaction with neurological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to GABA receptors (PDB: 6HUP). The acetyl group forms hydrogen bonds with α1-subunit residues (e.g., Tyr160) .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (AMBER force field) to assess stability over 100 ns trajectories.

- Free Energy Calculations : Calculate binding affinities (MM-PBSA) to prioritize analogs for synthesis .

Q. What green chemistry approaches improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Replacement : Substitute THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalytic Reductions : Use transfer hydrogenation (e.g., Hantzsch ester) instead of LiAlH4 to reduce waste .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >70% .

Reference:

Q. How can enantiomeric purity be achieved for chiral derivatives?

Methodological Answer:

- Chiral Resolution : Use cellulose-based chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxide ring-opening steps (e.g., >90% ee) .

- X-ray Diffraction : Confirm absolute configuration of single crystals using Flack parameters .

Q. What in vitro models evaluate its potential neuropharmacological effects?

Methodological Answer:

- Primary Neuronal Cultures : Assess GABAergic activity via calcium imaging (Fluo-4 AM dye) in rat cortical neurons.

- Patch-Clamp Electrophysiology : Measure Cl currents in HEK293 cells expressing human GABA receptors (α1β2γ2 subtype) .

- CYP450 Inhibition Assays : Screen for metabolic interference using human liver microsomes and LC-MS/MS quantification .

Reference:

Data Contradiction Analysis Example

Issue : Conflicting -NMR signals for tetrahydro ring protons (δ 2.4–2.6 ppm vs. δ 2.8–3.0 ppm).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.